molecular formula C19H13Cl2N3O2S3 B2605673 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114608-27-3

3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2605673
CAS No.: 1114608-27-3
M. Wt: 482.41
InChI Key: FVRUHDIFRPBKQZ-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both thiazole and pyrimidine rings, contributes to its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions with appropriate aldehydes or ketones.

    Substitution Reactions: The chlorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with thiol-containing compounds under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing crystallization, chromatography, and recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Its ability to inhibit the growth of various bacterial and fungal strains has been documented in several studies.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has shown potential in inhibiting key enzymes and pathways involved in inflammation and cancer progression, such as COX-2 and NF-κB.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves multiple molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.

    Signal Transduction: The compound interferes with signaling pathways like NF-κB, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds like 2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine share structural similarities but differ in their substituent groups.

    Benzylthio Derivatives: Compounds such as 5-(benzylthio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one have similar thioether linkages but different aromatic substitutions.

Uniqueness

The uniqueness of 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific combination of functional groups and ring structures, which confer distinct biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

1114608-27-3

Molecular Formula

C19H13Cl2N3O2S3

Molecular Weight

482.41

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H13Cl2N3O2S3/c1-26-14-7-6-12(21)8-13(14)24-16-15(29-19(24)27)17(25)23-18(22-16)28-9-10-2-4-11(20)5-3-10/h2-8H,9H2,1H3,(H,22,23,25)

InChI Key

FVRUHDIFRPBKQZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)SC2=S

solubility

not available

Origin of Product

United States

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